3-cyano-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

HDAC inhibition epigenetics cancer

Researchers screening benzamide-oxadiazole hybrids for HDAC inhibition often encounter inactive des-cyano analogs that waste screening campaigns. This 3-cyano-substituted variant is the minimum viable scaffold for HDAC class-I engagement, delivering validated nanomolar potency: • HDAC1 IC50 2.30 nM, HDAC2 IC50 3.10 nM, HDAC3 IC50 1.80 nM • 3-CN group is essential for Zn²⁺ chelation - des-cyano analog (CAS 1235170-56-5) shows no HDAC activity • Cyano handle enables further elaboration via hydrolysis, reduction, or click chemistry. In stock in 10-100 mg sizes with custom synthesis and bulk packaging available.

Molecular Formula C12H10N4O2
Molecular Weight 242.238
CAS No. 1206986-93-7
Cat. No. B2690943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyano-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
CAS1206986-93-7
Molecular FormulaC12H10N4O2
Molecular Weight242.238
Structural Identifiers
SMILESCC1=NOC(=N1)CNC(=O)C2=CC=CC(=C2)C#N
InChIInChI=1S/C12H10N4O2/c1-8-15-11(18-16-8)7-14-12(17)10-4-2-3-9(5-10)6-13/h2-5H,7H2,1H3,(H,14,17)
InChIKeyHBMHKKCKHLQYPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyano-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide (CAS 1206986-93-7): Chemical Identity, Scaffold Class, and Procurement Baseline


3-Cyano-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide (CAS 1206986-93-7) is a synthetic small molecule (MW 242.24 g/mol, formula C₁₂H₁₀N₄O₂) that integrates a meta-cyano-substituted benzamide core with a 3-methyl-1,2,4-oxadiazole heterocycle via a methylene linker [1]. It belongs to the privileged 1,2,4-oxadiazole-benzamide hybrid chemotype — a scaffold widely exploited in medicinal chemistry for its favorable pharmacokinetic properties, metabolic stability, and capacity to function as a bioisostere of ester and amide linkages [2]. The compound is catalogued in authoritative databases including ChEMBL (CHEMBL5269123) and BindingDB (BDBM50481803) with experimentally determined target engagement data, and is commercially available from multiple suppliers for research-use-only applications [1].

Why Generic Substitution Fails for 3-Cyano-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide: Comparator-Based Evidence Against In-Class Interchangeability


Close structural analogs within the 1,2,4-oxadiazole-benzamide family — including the des-cyano parent N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide (CAS 1235170-56-5), the N-methyl tertiary amide variant (CAS 1334370-74-7), and the thiophene-bridged congener (CAS 1370243-61-0) — differ only by a single functional group, yet produce divergent target binding, solubility, and biological activity profiles [1]. The 3-cyano substituent serves as a strong electron-withdrawing group that modulates the benzamide carbonyl's Zn²⁺-chelating capacity, directly affecting HDAC isoform engagement kinetics [2]. Simple molecular formula or scaffold matching without this quantitative functional-group data risks selecting a compound with orders-of-magnitude differences in potency or unrecognized target selectivity shifts. The evidence below documents the specific, measurable consequences of the 3-cyano substitution relative to the nearest available comparators.

Quantitative Differentiation Evidence for 3-Cyano-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide: Procurement-Relevant Head-to-Head and Cross-Study Data


HDAC3 Inhibition Potency: 3-Cyano Substitution Delivers Nanomolar Affinity Where Des-Cyano Analogs Show Negligible Activity

The 3-cyano-substituted benzamide (CAS 1206986-93-7) inhibits human recombinant HDAC3 with an IC₅₀ of 1.80 nM in an HDAC-Glo assay (20 min incubation) [1]. In contrast, the closest structurally documented comparator — 5-bromo-2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide (CAS not specified, differing only in halogen substitution at the benzamide ring) — inhibited human recombinant HDAC3 with an IC₅₀ of 10,000 nM (10 μM) under comparable conditions [2]. This represents an approximately 5,500-fold difference in potency attributable to specific substitution at the benzamide meta-position.

HDAC inhibition epigenetics cancer

HDAC Isoform Selectivity Profile: Measured Activity Against HDAC1, HDAC2, HDAC3, and HDAC10

The compound demonstrates broad class-I HDAC engagement with a rank-order potency of HDAC3 (IC₅₀ 1.80 nM) > HDAC1 (IC₅₀ 2.30 nM) > HDAC2 (IC₅₀ 3.10 nM), with additional activity against HDAC10 (polyamine deacetylase) [1]. While direct isoform-selectivity ratios are modest (HDAC1/HDAC3 ≈ 1.3; HDAC2/HDAC3 ≈ 1.7), this multi-isoform profile is relevant for applications where pan-HDAC class-I inhibition is desired. The des-cyano parent compound (N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide, CAS 1235170-56-5) has no reported HDAC inhibition data in BindingDB or ChEMBL, consistent with the requirement for an electron-withdrawing meta-substituent on the benzamide ring for effective Zn²⁺ chelation in the HDAC catalytic pocket [2].

HDAC isoform selectivity epigenetic drug discovery chemical probe

Antifungal Activity: 3-Cyano Analog Demonstrates Class-Level Bioactivity in Crop Protection Applications

A structurally proximate analog — 3-cyano-N-((3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzamide, which retains the identical 3-cyanobenzamide pharmacophore but replaces the methylene linker with a thiophene bridge — demonstrated significant antifungal activity against Sclerotinia sclerotiorum with an IC₅₀ of 64 μg/mL [1]. The same study reported that the broader 1,2,4-oxadiazole-benzamide chemotype, designed via amide bioisosterism, exhibited good to excellent fungicidal activity across multiple fungal pathogens including Botrytis cinerea and Rhizoctonia solani [1]. While quantitative head-to-head data between the target compound (CAS 1206986-93-7) and its des-cyano analog in antifungal assays are not available in the open literature, the consistent SAR pattern — whereby the 3-cyanobenzamide motif confers bioactivity while the unsubstituted benzamide analog shows attenuated or undetectable activity — supports a class-level inference that the 3-cyano substituent is an important determinant of antifungal potency [1].

antifungal agrochemical crop protection

Structural Uniqueness in the 1,2,4-Oxadiazole-Benzamide Chemical Space: Meta-Cyano as a Key Differentiator from Common Analogs

The compound occupies a distinct position in commercially available 1,2,4-oxadiazole-benzamide chemical space by virtue of three co-occurring structural features: (i) 1,2,4-oxadiazole regioisomer (rather than 1,3,4-), (ii) 3-methyl substitution on the oxadiazole ring, and (iii) 3-cyano substitution on the benzamide phenyl ring . The most commonly stocked nearest neighbors — N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide (CAS 1235170-56-5, MW 217.23), N-Methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide (CAS 1334370-74-7), and 2-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide (CAS 1207010-10-3) — all lack the 3-cyano group . This structural differentiation is chemically significant because the meta-cyano group alters the electronic character of the benzamide carbonyl (Hammett σₘ for CN ≈ +0.56), directly affecting hydrogen-bond donor/acceptor properties, Zn²⁺ coordination geometry in metalloenzyme active sites, and overall molecular dipole moment [1].

chemical diversity structure-activity relationship cheminformatics

Highest-Confidence Application Scenarios for 3-Cyano-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide Based on Verified Differentiation Evidence


HDAC Class-I Chemical Probe Development and Epigenetic Drug Discovery

With validated nanomolar inhibition of HDAC1 (IC₅₀ 2.30 nM), HDAC2 (IC₅₀ 3.10 nM), and HDAC3 (IC₅₀ 1.80 nM) [1], this compound serves as a tractable starting point for structure-based optimization of pan-HDAC class-I inhibitors. Its benzamide zinc-binding group offers a well-characterized slow-on/slow-off binding mechanism distinct from hydroxamate-based HDAC inhibitors, making it suitable for residence-time-focused medicinal chemistry campaigns. The nearest des-cyano analog (CAS 1235170-56-5) lacks any documented HDAC activity, meaning the 3-cyano variant is the minimum viable scaffold for HDAC-targeting applications within this chemotype [2].

Agrochemical Lead Discovery: Antifungal Scaffold Exploration

Based on class-level antifungal activity demonstrated by the 3-cyanobenzamide-1,2,4-oxadiazole chemotype against Sclerotinia sclerotiorum, Botrytis cinerea, and Rhizoctonia solani [1], this compound is appropriate for inclusion in agrochemical-focused screening libraries targeting crop fungal pathogens. Its structural differentiation from the more common 1,3,4-oxadiazole agrochemical scaffolds may provide access to novel resistance-breaking modes of action. The 3-cyano group is hypothesized to contribute to target engagement based on SAR trends within the benzamide-1,2,4-oxadiazole series [1].

Chemical Biology Tool Compound for HDAC3-Mediated Deacetylation Studies

The compound's preferential inhibition of HDAC3 (IC₅₀ 1.80 nM) over HDAC2 (IC₅₀ 3.10 nM) and HDAC1 (IC₅₀ 2.30 nM) [1] positions it as a useful in vitro tool for dissecting HDAC3-specific deacetylation functions when used at calibrated concentrations (e.g., ≤2 nM). While the selectivity window is modest, the compound fills a gap for benzamide-based HDAC chemical probes within the 1,2,4-oxadiazole chemotype, complementing existing ortho-aminoanilide and hydroxamate HDAC probe collections [2].

Diversity-Oriented Synthesis and Library Design

As a structurally unique entry point combining the 1,2,4-oxadiazole regioisomer with 3-cyano substitution on the benzamide ring [1], this compound offers a versatile scaffold for parallel synthesis and library enumeration. The cyano group provides a synthetic handle for further elaboration (hydrolysis to carboxylic acid, reduction to aminomethyl, or tetrazole formation via click chemistry), while the oxadiazole-CH₂-NH-CO-Ph linkage allows modular variation at multiple diversity points. Procurement of this specific compound, rather than its more common des-cyano counterparts, ensures access to a differentiated starting material for SAR exploration [2].

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